molecular formula C8H9FN2O B3059569 3-Fluoro-4-methoxybenzimidamide CAS No. 750536-63-1

3-Fluoro-4-methoxybenzimidamide

Cat. No. B3059569
CAS RN: 750536-63-1
M. Wt: 168.17 g/mol
InChI Key: VTHBLBUHGXCSAW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzimidamide (FMBM) is a small molecule that has attracted considerable attention in recent years due to its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. FMBM has been studied for its ability to interact with a variety of proteins and enzymes, making it a promising tool for drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis Methods : Research shows diverse methods for synthesizing fluorine-bearing compounds, with 3-Fluoro-4-methoxybenzimidamide potentially serving as a building block in the synthesis of various fluorinated heterocyclic compounds such as pyrazolones, pyrimidines, and coumarines (Shi, Wang, & Schlosser, 1996).
  • Facile Synthesis Approach : A simplified synthetic method for related compounds, showcasing potential for efficient production in industrial settings (Wang Bao-jie, 2006).

Application in Biological and Medicinal Chemistry

  • Biological Activity Study : Research into the biological profile of similar fluorinated compounds, including enzyme inhibition potential, which is significant for drug design targeting diseases like Alzheimer's and diabetes (Saleem et al., 2018).
  • Inhibitory Activity Against Viruses : A study presenting the synthesis of a related compound, demonstrating significant in vitro inhibitory activity against Hepatitis B virus, suggesting potential antiviral applications (Ivashchenko et al., 2019).

Environmental and Analytical Chemistry

  • Environmental Impact Study : Investigation into the degradation of fluorobenzene derivatives in methanogenic cultures, providing insights into environmental behavior and potential ecological impacts (Londry & Fedorak, 1993).
  • Analytical Methods Development : Development of colorimetric and fluorescent chemosensors based on fluorinated compounds, useful for sensitive detection of various ions, demonstrating applications in analytical chemistry and environmental monitoring (Gao et al., 2014).

Safety and Hazards

The safety data sheet indicates that 3-Fluoro-4-methylphenylboronic acid, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-fluoro-4-methoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHBLBUHGXCSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563566
Record name 3-Fluoro-4-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750536-63-1
Record name 3-Fluoro-4-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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